molecular formula C12H16N2 B2439437 1-Benzyl-1,6-diazaspiro[3.3]heptane CAS No. 1223573-42-9; 1374659-14-9

1-Benzyl-1,6-diazaspiro[3.3]heptane

Cat. No.: B2439437
CAS No.: 1223573-42-9; 1374659-14-9
M. Wt: 188.274
InChI Key: CNNOPAFADPEJRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-1,6-diazaspiro[3.3]heptane is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzyl-1,6-diazaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-4-11(5-3-1)8-14-7-6-12(14)9-13-10-12/h1-5,13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNOPAFADPEJRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C12CNC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-Benzyl-1,6-diazaspiro[3.3]heptane?

The synthesis often involves multi-step sequences, including cyclization and functional group transformations. For example, a protocol using DIBAL reduction of nitriles followed by nosylation and cyclization under basic conditions (e.g., K₂CO₃ in acetonitrile) has been reported, yielding spiroazetidine derivatives in ~51% over three steps . Allylation and trityl group deprotection are also critical steps, with yields ranging from 61% to 75% for intermediates .

Q. How is the structural integrity of this compound confirmed experimentally?

Characterization relies on NMR (¹H, ¹³C), HRMS, and IR spectroscopy. For instance, ¹H NMR of related spiroazetidines shows distinct resonances for benzyl groups (δ 7.2–7.5 ppm) and spirocyclic protons (δ 3.5–4.5 ppm), while HRMS confirms molecular ions (e.g., [M+Na]⁺ at m/z 832.1669) . X-ray crystallography may further validate stereochemistry in asymmetric syntheses .

Q. What protective groups are used in the synthesis of spirocyclic azetidines like this compound?

Trityl (triphenylmethyl) and tert-butyloxycarbonyl (Boc) groups are frequently employed to protect hydroxyl and amine functionalities during synthesis. For example, trityl ethers are cleaved via acidic conditions (e.g., HCl in dioxane) to yield free alcohols .

Advanced Research Questions

Q. How does stereochemical control impact the synthesis and bioactivity of this compound derivatives?

Asymmetric synthesis using chiral auxiliaries (e.g., tert-butylsulfinyl groups) enables enantioselective formation of spirocenters. For example, LiAlH₄-mediated reductions of sulfinamide intermediates yield amines with high enantiomeric excess (e.g., [α]²⁰_D = -7.00 for (S)-configured products) . Stereochemistry influences binding affinity in drug discovery, as rigid spiro scaffolds mimic bioactive conformations of piperidines .

Q. What strategies address low yields in multi-step syntheses of this compound?

Optimizing reaction conditions (e.g., temperature, solvent polarity) and stepwise purification improve efficiency. In one study, cyclization of nosylated amines required K₂CO₃ in acetonitrile at 60°C for 3 hours to achieve >95% conversion . Alternatively, telescoping steps (e.g., combining reduction and protection) reduced intermediate isolation .

Q. How are computational methods applied to study the reactivity of spiro[3.3]heptane systems?

Density functional theory (DFT) calculations predict transition states for cyclization and substituent effects on ring strain. For example, spiro[3.3]heptanes exhibit lower strain energy compared to azetidines, favoring their use in drug design . Molecular docking studies further correlate spirocyclic conformations with target engagement (e.g., kinase inhibition) .

Q. What are the key challenges in functionalizing this compound for SAR studies?

Selective functionalization at the benzylic or spiro positions requires careful optimization. Halogenation (e.g., bromination at para positions) and cross-coupling reactions (e.g., Suzuki-Miyaura) are limited by steric hindrance. Recent work uses directed C–H activation with Pd catalysts to install aryl groups .

Methodological Considerations

Q. How can researchers resolve contradictions in reported synthetic yields for similar spirocyclic compounds?

Variability often arises from differences in purification (e.g., silica gel vs. HPLC) or reagent quality. Reproducing protocols with strict anhydrous conditions (e.g., dry CH₂Cl₂, inert atmosphere) and monitoring via LCMS at each step ensures consistency .

Q. What analytical techniques are critical for assessing spiroazetidine purity in complex mixtures?

Reverse-phase HPLC with UV detection (e.g., 254 nm) and high-resolution mass spectrometry (HRMS) differentiate regioisomers. For example, HRMS resolved [M+H]⁺ ions differing by <0.005 Da in a study of diazaspiroheptane derivatives .

Q. How do spiro[3.3]heptanes compare to traditional heterocycles in drug discovery?

Spirocycles offer improved metabolic stability and 3D diversity. In a CDK inhibitor study, 1,6-thiazaspiro[3.3]heptane exhibited higher selectivity over piperazine analogs due to reduced off-target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.